![molecular formula C18H14N4O7S B098137 5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulfonic acid CAS No. 15347-52-1](/img/structure/B98137.png)
5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulfonic acid is a complex organic compound known for its unique chemical properties and applications. It is characterized by the presence of a dinitrophenyl group, an aniline group, and a benzenesulphonic acid group. This compound is often used in various chemical reactions and has significant applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulfonic acid typically involves the reaction of 2,4-dinitrochlorobenzene with aniline in the presence of a base, followed by sulfonation. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures (around 50-70°C).
Solvent: Common solvents used include acetone and aqueous sodium bicarbonate.
Catalysts: No specific catalysts are required, but the presence of a base like sodium bicarbonate facilitates the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with controlled temperature and pH conditions to ensure high yield and purity. The process may include:
Reactors: Use of stainless steel reactors to withstand the corrosive nature of the reactants.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The dinitrophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学研究应用
5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulfonic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of amino acids and peptides.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the synthesis of dyes and pigments due to its vibrant color properties.
作用机制
The compound exerts its effects primarily through its ability to interact with amino groups in proteins and peptides. The dinitrophenyl group acts as an electrophile, forming stable covalent bonds with nucleophilic amino groups. This interaction can inhibit enzyme activities or alter protein functions, making it useful in various biochemical assays.
相似化合物的比较
2,4-Dinitrophenylhydrazine: Used for the detection of carbonyl compounds.
1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide:
Uniqueness: 5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulfonic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its sulfonic acid group enhances its solubility in water, making it more versatile compared to other dinitrophenyl derivatives.
属性
CAS 编号 |
15347-52-1 |
|---|---|
分子式 |
C18H14N4O7S |
分子量 |
430.4 g/mol |
IUPAC 名称 |
2-anilino-5-(2,4-dinitroanilino)benzenesulfonic acid |
InChI |
InChI=1S/C18H14N4O7S/c23-21(24)14-7-9-15(17(11-14)22(25)26)20-13-6-8-16(18(10-13)30(27,28)29)19-12-4-2-1-3-5-12/h1-11,19-20H,(H,27,28,29) |
InChI 键 |
OMOSYYVYEGXVHK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)O |
规范 SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)O |
Key on ui other cas no. |
6373-74-6 15347-52-1 |
相关CAS编号 |
6373-74-6 (hydrochloride salt) |
同义词 |
2-anilino-5-(2,4-dinitroanilino)benzenesulfonic acid monosodium salt 5-((2,4-dinitrophenyl)amino)-2-(phenylamino)benzenesulfonic acid monosodium salt Acid Fast Yellow AG Acid Fast Yellow E5R C.I. Acid Orange 3 CI acid orange 3 CI acid orange 3 sodium salt sodium 4-(2,4-dinitroanilino)diphenylamine-2-sulfonate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


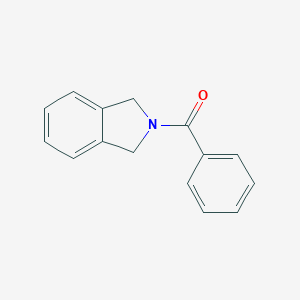
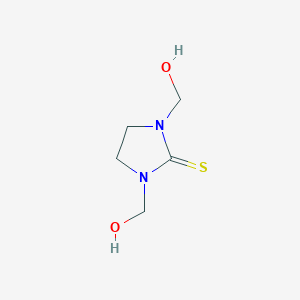
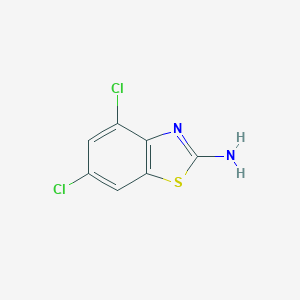

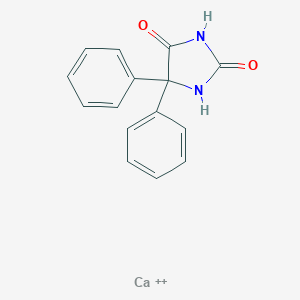
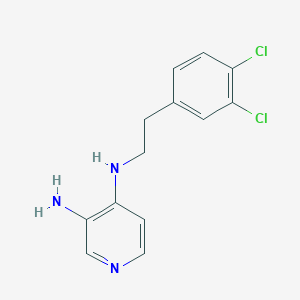
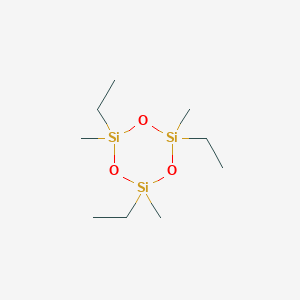
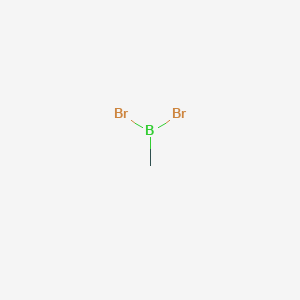
![Chloro-[chloro(diethyl)silyl]oxy-diethylsilane](/img/structure/B98071.png)

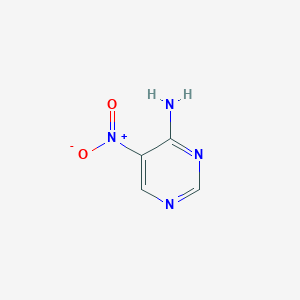
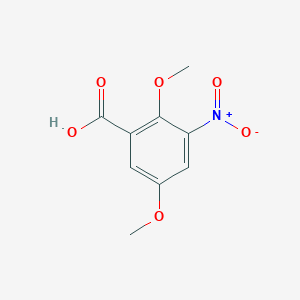
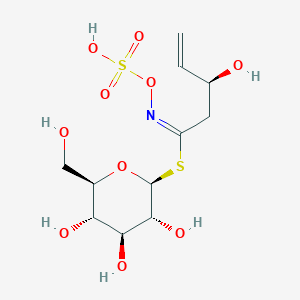
![2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B98079.png)
